![molecular formula C26H28N6O4 B2828995 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207032-03-8](/img/structure/B2828995.png)

4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . These types of compounds are often studied for their potential as anticancer agents .

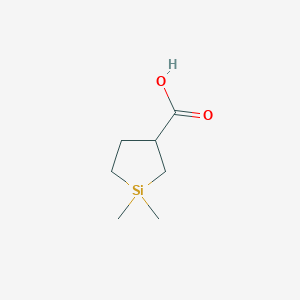

Molecular Structure Analysis

The molecular structure of this compound likely involves a [1,2,4]triazolo[4,3-a]quinazoline core, which is a fused ring system incorporating a triazole and a quinazoline .Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Chemical synthesis of complex organic compounds like 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multifaceted strategies to assemble the molecule from simpler precursors. For example, reactions of anthranilamide with isocyanates have been explored to synthesize various heterocyclic compounds, showcasing methodologies that might be relevant for constructing similar complex molecules. These reactions can lead to the formation of novel structures such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and its derivatives, demonstrating the chemical versatility and potential for creating a diverse range of bioactive compounds (Chern et al., 1988).

Biological Activity Prediction and Synthesis

The synthesis and computer prediction of the biological activity of compounds structurally related to 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide reveal their potential as pharmacologically active agents. Utilizing software like PASS and GUSAR for virtual screening, researchers can predict the biological activities of such compounds. This approach has identified compounds with potential antineurotic activity, highlighting the value of computational tools in drug discovery and the promising therapeutic applications of these complex molecules (Danylchenko et al., 2016).

Antimicrobial Applications

Research on compounds incorporating the [1,2,4]triazoloquinazoline moiety, akin to 4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide, has demonstrated significant antimicrobial properties. Novel synthetic routes to these compounds have led to the discovery of potent antibacterial and antifungal agents, suggesting the potential application of such molecules in addressing resistant microbial infections. This underscores the importance of continued exploration and synthesis of novel heterocyclic compounds for antimicrobial therapy (Pokhodylo et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinazoline derivatives, have been reported to exhibit anticancer activities . They are known to intercalate with DNA, which suggests that DNA could be a potential target .

Mode of Action

Based on the structural similarity to [1,2,4]triazolo[4,3-a]quinazoline derivatives, it can be inferred that this compound may interact with its targets through dna intercalation . DNA intercalation is a process where a molecule inserts itself between the base pairs of the DNA helix, disrupting its normal function and leading to potential anticancer effects.

Biochemical Pathways

This disruption can lead to cell cycle arrest and apoptosis, which are common mechanisms of action for anticancer drugs .

Result of Action

Based on the potential dna intercalation mechanism, it can be inferred that this compound may lead to disruption of dna replication and transcription, potentially causing cell cycle arrest and apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(benzylamino)-2-oxoethyl]-N-butan-2-yl-1,5-dioxo-4-prop-2-enyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O4/c1-4-13-30-24(35)20-12-11-19(23(34)28-17(3)5-2)14-21(20)32-25(30)29-31(26(32)36)16-22(33)27-15-18-9-7-6-8-10-18/h4,6-12,14,17H,1,5,13,15-16H2,2-3H3,(H,27,33)(H,28,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXBRTBFHQJESM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NCC4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-2-(2-(benzylamino)-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2828914.png)

![ethyl 1-{[(2,5-dimethylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2828915.png)

![N-tert-butyl-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2828916.png)

![2-({4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-N,N-dimethyl-1-ethanamine](/img/structure/B2828919.png)

![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B2828924.png)

![3-(2-chlorobenzyl)-5-(2,5-dimethylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2828926.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea](/img/structure/B2828927.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2828935.png)